4-Hydroxy-7-methylcoumarin
Overview
Description
4-Hydroxy-7-methylcoumarin is a chemical compound with the molecular formula C10H8O3 . It has been shown to inhibit tetradecanoylphorbol-13-acetate induced Epstein-Barr virus early antigen activation in serum of patients with nasopharyngeal carcinoma .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin (7H4MC) has been achieved by various methods. One such method involves the use of resorcinol and ethyl acetoacetate using amberlyst-15 as a catalyst based on the Pechmann reaction . Another method involves the solvent casting method where different weight ratios of 7-hydroxy-4-methylcoumarin (7H4MC) mixed polyvinyl alcohol (PVA)/oxidized maize starch (OMS) blend films were achieved .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques such as FTIR, 1H–NMR, and 13C–NMR . The compound has a molecular weight of 176.17 .Chemical Reactions Analysis
The chemical reactions involving 7-hydroxy-4-methylcoumarin are complex and involve strong intermolecular hydrogen bonding . The compound has been used in the preparation of deep eutectic solvents with pharmaceutically active ingredients .Physical and Chemical Properties Analysis
This compound has a density of 1.1958 (rough estimate), a melting point of 188.5-190°C (lit.), and is slightly soluble . It also exhibits strong antioxidant properties .Scientific Research Applications
Anticancer Activity : 4-Methylcoumarin derivatives, including those with hydroxyl substitutions, have shown considerable anticancer capacity against various human cancer cell lines. Compounds with different substitutions exhibit cytotoxic activities, suggesting their potential as novel anticancer agents (Miri et al., 2016).
Antifouling Properties : Green-synthesized 7-hydroxy-4-methylcoumarin has demonstrated effective antifouling properties, indicating its potential as an environmentally friendly antifoulant for marine applications (Pérez et al., 2016).
Antioxidant Activity : Synthesized derivatives of 7-hydroxy-4-methylcoumarin have exhibited excellent radical scavenging activities, comparable to standard antioxidants like vitamin C, highlighting their potential as antioxidants (Al-Amiery et al., 2015).
Anti-mitotic and Anti-bacterial Properties : Certain derivatives of 7-hydroxy-4-methylcoumarin have shown anti-mitotic and anti-bacterial activities, suggesting their potential for use in microbial control and possibly in cancer therapy (Keightley et al., 1996).
Detection of Bacterial β-Galactosidase : 7-Hydroxy-4-methylcoumarin-based substrates have been used for detecting β-galactosidase activity of bacteria, particularly in water analysis, demonstrating its application in microbiological assays (Chilvers et al., 2001).
Fluorescence Quenching in Aqueous Solutions : Studies on 7-hydroxy-4-methylcoumarin in acidic solutions revealed its interaction with chloride ions, indicating its potential application in fluorescence-based analytical techniques (Moriya, 1988).
Antibacterial Activity of Schiff Bases : Schiff bases derived from 7-hydroxy-4-methylcoumarin demonstrated significant antibacterial activity, offering potential for the development of new antibacterial agents (Hussein et al., 2017).
Photophysical and Thermal Properties : Novel 7-hydroxy-4-methylcoumarin tetrasubstituted metallophthalocyanines with axial chloride ligand exhibited interesting photophysical and thermal properties, suggesting applications in photodynamic therapy and other areas requiring light-sensitive compounds (Guo et al., 2012).
Safety and Hazards
The safety data sheet for 4-Hydroxy-7-methylcoumarin indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions for 4-Hydroxy-7-methylcoumarin research could involve its potential use in packaging materials due to its mechanical, optical, and antioxidant properties . Additionally, due to its antioxidant activity, coumarin-based compounds could be excellent candidates for novel medicinal molecules .
Mechanism of Action
Target of Action
4-Hydroxy-7-methylcoumarin has been found to interact with several targets in the body. One of its primary targets is the nuclear factor kappa B (NF-κB) . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular activity. For instance, it has been found to inhibit inflammation in LPS-activated RAW264.7 macrophages by suppressing NF-κB and MAPK activation . This results in a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are key enzymes involved in the inflammatory response .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway, which plays a crucial role in regulating the immune response to infection . Inhibition of this pathway can help reduce inflammation and other immune responses. Additionally, it has been found to affect the cyclic adenosine monophosphate (cAMP)-mediated pathway, the mitogen-activated protein kinase (MAPK), the phosphatidylinositol 3 kinase (PI3K)/AKT pathway, and the Wnt signaling pathway at a transcriptional or post-translational level .
Pharmacokinetics
They are then excreted in the urine . The bioavailability of this compound would be influenced by these factors.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production without cytotoxic effects . This leads to a decrease in inflammation and pain, which can be beneficial in the treatment of various conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other substances, such as certain foods or medications, could potentially interact with this compound, altering its effectiveness .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-7-methylcoumarin interacts with various biomolecules, contributing to its biochemical properties. It has been found to exhibit antioxidant properties . The compound’s antioxidant activity is thought to be due to its specific structure, which involves a conjugated system with excellent charge and electron transport properties .
Cellular Effects
In cellular processes, this compound has been shown to inhibit inflammation in LPS-activated RAW264.7 Macrophages by suppressing NF-κB and MAPK activation . It significantly reduced nitric oxide (NO) and prostaglandin E2(PGE2) production without cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. It has been found to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . The 4-hydroxy structure of coumarin influences the degree of inhibition of NO production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used in the creation of polyvinyl alcohol/oxidized maize starch blend films, where it contributed to increased mechanical properties, smoother surface morphology, and improved biodegradability .
Metabolic Pathways
Coumarins are known to be synthesized through the shikimic acid pathway, which involves cinnamic acid and phenylalanine metabolism .
Properties
IUPAC Name |
4-hydroxy-7-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZDYJKWIQMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715756 | |
Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18692-77-8 | |
Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-7-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: How do different drying methods impact the concentration of 4-Hydroxy-7-methylcoumarin in Melissa leaves?
A1: The research indicates that drying methods significantly influence the essential oil composition of Melissa leaves, including the concentration of this compound. While present as a major component in the essential oil of leaves dried using the ventilated oven method, it was not the most abundant compound []. Interestingly, this compound was also identified as a primary component in leaves dried using the combined microwave & shade method []. This suggests that the specific drying technique employed plays a crucial role in the retention and potential degradation of this compound during the drying process.
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